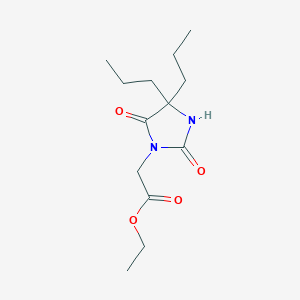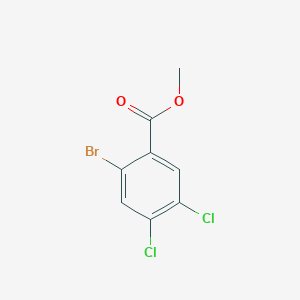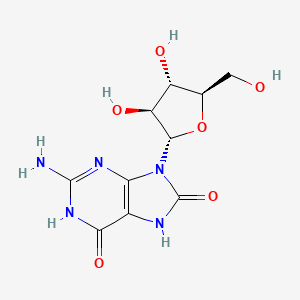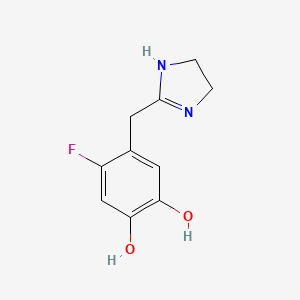![molecular formula C21H19N3 B12935882 2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile CAS No. 63617-97-0](/img/structure/B12935882.png)
2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial properties . The structure of this compound includes a biphenyl group with a butyl substituent and a pyrimidine ring with a carbonitrile group, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
The synthesis of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a butyl-substituted phenylboronic acid.
Introduction of the pyrimidine ring: The biphenyl intermediate is then reacted with a suitable pyrimidine precursor under conditions that promote cyclization and formation of the pyrimidine ring.
Addition of the carbonitrile group: Finally, the pyrimidine derivative is treated with a nitrile source, such as cyanogen bromide, to introduce the carbonitrile group
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Análisis De Reacciones Químicas
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents like halogens or alkylating agents under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, some derivatives of pyrimidine-5-carbonitrile have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are involved in cancer cell proliferation and inflammation, respectively . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cell growth and induction of apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile include other pyrimidine-5-carbonitrile derivatives, such as:
4-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile: This compound has a similar structure but with different substituents on the pyrimidine ring.
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carboxamide: This derivative has a carboxamide group instead of a carbonitrile group, which may alter its biological activity and chemical properties.
2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-thiol:
The uniqueness of 2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific and industrial applications .
Propiedades
Número CAS |
63617-97-0 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[4-(4-butylphenyl)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-2-3-4-16-5-7-18(8-6-16)19-9-11-20(12-10-19)21-23-14-17(13-22)15-24-21/h5-12,14-15H,2-4H2,1H3 |
Clave InChI |
CYIUTEWMRFLAQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)


![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)






